molecular formula C26H24N2O3 B2492977 N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-diphenylacetamide CAS No. 896677-00-2

N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-diphenylacetamide

Cat. No.: B2492977
CAS No.: 896677-00-2
M. Wt: 412.489
InChI Key: RCLBEFPHESZXPW-UHFFFAOYSA-N
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Description

N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-diphenylacetamide is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-diphenylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 7-methoxy-2-oxo-1H-quinoline-3-carbaldehyde with 2,2-diphenylacetic acid in the presence of a suitable condensing agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors to enhance the reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-diphenylacetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and substituted quinoline compounds .

Scientific Research Applications

N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-diphenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-diphenylacetamide involves its interaction with specific molecular targets within cells. The compound can bind to DNA or proteins, leading to the inhibition of essential biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]butanamide
  • N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
  • N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]propionamide

Uniqueness

N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-diphenylacetamide is unique due to the presence of the diphenylacetamide moiety, which imparts distinct physicochemical properties and biological activities compared to other similar compounds. This structural feature may enhance its binding affinity to molecular targets and improve its overall efficacy in various applications .

Properties

CAS No.

896677-00-2

Molecular Formula

C26H24N2O3

Molecular Weight

412.489

IUPAC Name

N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-diphenylacetamide

InChI

InChI=1S/C26H24N2O3/c1-31-22-13-12-20-16-21(25(29)28-23(20)17-22)14-15-27-26(30)24(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-13,16-17,24H,14-15H2,1H3,(H,27,30)(H,28,29)

InChI Key

RCLBEFPHESZXPW-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

solubility

not available

Origin of Product

United States

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